Piboserod - 152811-62-6

Piboserod

Catalog Number: EVT-253034
CAS Number: 152811-62-6
Molecular Formula: C22H31N3O2
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Piboserod, also known as SB-207266A, is a synthetic compound classified as a selective antagonist of the serotonin 5-HT4 receptor []. In scientific research, it is primarily used as a pharmacological tool to investigate the roles of 5-HT4 receptors in various physiological and pathological processes [].

Methyl Indole-3-carboxylate

Compound Description: Methyl indole-3-carboxylate is a key starting material in the synthesis of Piboserod. []

Relevance: This compound serves as the structural foundation upon which the Piboserod molecule is built. [] Its indole ring system is retained in the final Piboserod structure.

Granisetron

Compound Description: Granisetron is a 5-HT3 receptor antagonist. In research investigating 5-HT as a therapeutic target in amyotrophic lateral sclerosis (ALS), Granisetron was administered to an ALS mouse model. []

Relevance: Although structurally dissimilar to Piboserod, Granisetron's inclusion in the ALS study highlights the exploration of different serotonin receptor subtypes as potential therapeutic targets. This research contextually relates it to Piboserod, which targets the 5-HT4 receptor. []

Ritanserin

Compound Description: Ritanserin is a 5-HT2 receptor antagonist. Similar to Granisetron, Ritanserin was also used in the ALS study, investigating its effects on disease progression and protein aggregates. []

Relevance: While structurally different from Piboserod, Ritanserin's role in the ALS study emphasizes the investigation of various serotonin receptor subtypes. Its inclusion in the research provides a comparative context to Piboserod, which specifically targets the 5-HT4 receptor. []

Alosetron

Compound Description: Alosetron is a 5-HT3 receptor antagonist. It was briefly a treatment for diarrhea-predominant irritable bowel syndrome (IBS) but was withdrawn due to safety concerns. []

Relevance: While targeting a different serotonin receptor subtype than Piboserod, Alosetron's use in IBS highlights the therapeutic potential of modulating serotonergic pathways in gastrointestinal disorders. Piboserod was also explored as a potential treatment for IBS. [, ]

Tegaserod

Compound Description: Tegaserod is a partial agonist of the 5-HT4 receptor. It has been investigated as a treatment for constipation-predominant IBS. []

Relevance: Tegaserod directly interacts with the same serotonin receptor subtype as Piboserod, albeit with a different mechanism of action (agonist vs. antagonist). This makes Tegaserod highly relevant to understanding the therapeutic potential and challenges of targeting 5-HT4 receptors in IBS. [, ]

Prucalopride

Compound Description: Prucalopride is a potent 5-HT4 receptor agonist investigated as a treatment for constipation-predominant IBS. [, ]

Relevance: Like Tegaserod, Prucalopride directly targets the 5-HT4 receptor. Although it is an agonist and Piboserod is an antagonist, both compounds' shared target highlights the importance of 5-HT4 receptor modulation in IBS research. [, ]

Palonosetron

Compound Description: Palonosetron is a 5-HT3 receptor antagonist. In a study on ginger extract's effect on cisplatin-induced anorexia, Palonosetron was injected into rats to investigate its effect on food intake. []

Relevance: While structurally different from Piboserod, Palonosetron's use in the anorexia study provides context for understanding the role of serotonin receptors in appetite regulation. This research area indirectly relates to Piboserod, as serotonin signaling influences various physiological processes. []

[]-Gingerol and []-Shogaol

Compound Description: []-Gingerol and []-Shogaol are the major active components of ginger extract. []

Relevance: While not structurally related to Piboserod, these compounds are relevant because they were found to influence the expression of 5-HT3A and 5-HT4 receptors, the same receptors targeted by Piboserod and other related compounds. [] This highlights the complex interplay of various compounds on serotonergic signaling pathways.

Sumatriptan

Compound Description: Sumatriptan is a 5-HT1B/D receptor agonist primarily used to treat migraines. Research suggests it may also affect gastrointestinal motility and visceral sensitivity. []

Relevance: Although targeting different serotonin receptors, Sumatriptan's potential in influencing GI tract function makes it relevant to Piboserod research. Both compounds highlight the diverse roles of serotonin signaling in the gut. []

Source and Classification

Piboserod is derived from the biphenyl class of compounds, specifically designed to target the serotonin 5-HT4 receptors. These receptors are G protein-coupled receptors that influence neurotransmission and gastrointestinal motility. Research indicates that piboserod exhibits significant binding affinity to the 5-HT4 receptor, making it a candidate for further exploration in clinical settings, particularly for its effects on cardiac and gastrointestinal functions .

Synthesis Analysis

The synthesis of piboserod involves several chemical reactions that create the biphenyl structure essential for its activity as a 5-HT4 receptor antagonist. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Key reactions may include:
    • Bromination: To introduce bromine substituents on the aromatic rings.
    • Nucleophilic Substitution: To replace bromine with other functional groups, enhancing receptor binding.
    • Coupling Reactions: Such as Suzuki or Stille coupling, which form the biphenyl backbone.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Specific parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Piboserod's molecular structure can be characterized by its biphenyl core and specific functional groups that enhance its interaction with the 5-HT4 receptor. Key features include:

  • Molecular Formula: C18_{18}H21_{21}N3_{3}O
  • Molecular Weight: Approximately 295.38 g/mol
  • Structural Formula: The compound consists of two phenyl rings connected by a carbon chain, with nitrogen and oxygen substituents that facilitate receptor binding.

The three-dimensional conformation of piboserod allows it to fit into the binding pocket of the 5-HT4 receptor, which is crucial for its antagonistic activity .

Chemical Reactions Analysis

Piboserod participates in various chemical reactions relevant to its pharmacological activity:

  1. Binding Interactions: Piboserod binds selectively to the 5-HT4 receptor, inhibiting serotonin's action. This interaction can be quantified using radiolabeled ligands in binding assays.
  2. Metabolism Studies: In vitro studies often involve incubating piboserod with liver microsomes to assess metabolic stability and identify potential metabolites.
  3. Receptor Activation Studies: Functional assays measure how piboserod modulates receptor activity in response to serotonin or other agonists, providing insight into its pharmacodynamics .
Mechanism of Action

Piboserod functions primarily as an antagonist at the serotonin 5-HT4 receptors. Its mechanism of action involves:

  • Inhibition of Serotonin Activity: By binding to the receptor without activating it, piboserod blocks serotonin's ability to exert its effects on target tissues.
  • Physiological Effects: This antagonism can lead to decreased gastrointestinal motility and altered cardiac function, making it potentially useful in treating conditions like irritable bowel syndrome or heart failure.

Research has demonstrated that piboserod can significantly reduce colonic contractions induced by serotonin, indicating its effectiveness as a therapeutic agent in gastrointestinal disorders .

Physical and Chemical Properties Analysis

Piboserod exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, affecting its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range suitable for pharmaceutical use.

These properties are critical for formulating effective drug delivery systems .

Applications

Piboserod's primary applications lie within pharmacology and therapeutic development:

  1. Gastrointestinal Disorders: Its antagonistic properties at 5-HT4 receptors make it a candidate for treating conditions like constipation-predominant irritable bowel syndrome.
  2. Cardiovascular Research: Studies suggest potential benefits in managing heart failure by modulating serotonergic signaling pathways.
  3. Pharmacological Research: Piboserod serves as a valuable tool for studying serotonin receptor dynamics and developing new therapeutic agents targeting similar pathways.
Introduction to 5-HT<sub>4</sub> Receptor Pharmacology and Therapeutic Rationale

Role of 5-HT4 Receptors in Cellular Signaling and Pathophysiology

5-HT4 receptors are Gs-protein coupled receptors that activate adenylyl cyclase upon serotonin (5-HT) binding, increasing intracellular cyclic AMP (cAMP) levels. This cascade triggers protein kinase A (PKA) activation, leading to phosphorylation of downstream targets like L-type calcium channels and troponin I. Such signaling enhances cellular excitability, muscle contraction, and neurotransmitter release [5] [8]. Unlike other serotonin receptors, 5-HT4 receptors exhibit constitutive activity and undergo rapid desensitization, which influences their pathophysiological roles [7].

In the detrusor muscle of the bladder, 5-HT4 activation potentiates neurally mediated contractions by facilitating acetylcholine release from cholinergic nerve terminals. Studies show serotonin amplifies contractile responses by up to 60% in human bladder strips via 5-HT4 receptors, contributing to overactive bladder (OAB) pathophysiology [1]. Conversely, in the failing heart, 5-HT4 receptors are pathologically upregulated. Post-infarction studies in rats reveal these receptors mediate positive inotropic responses that exacerbate ventricular remodeling and systolic dysfunction—effects absent in healthy myocardium [3] [6].

Table 1: Comparative Pharmacology of Select 5-HT4 Ligands

CompoundReceptor TargetAffinity (Ki or KB)Functional ActivityPrimary Therapeutic Area
Piboserod5-HT40.1 nM (Ki)AntagonistCardiovascular, OAB
Cisapride5-HT46-10 nMAgonistGastroprokinetic
Tegaserod5-HT42-12 nMPartial AgonistIrritable Bowel Syndrome
Prucalopride5-HT41-3 nMAgonistChronic Constipation

Data compiled from [1] [7] [8]

Historical Context: Serotonin Receptor Antagonism as a Therapeutic Strategy

The therapeutic targeting of 5-HT4 receptors evolved from early gastrointestinal (GI) prokinetic agents. Cisapride and tegaserod, developed as 5-HT4 agonists, enhanced gastric motility by stimulating enteric serotonin receptors but were withdrawn due to cardiovascular risks (QT prolongation and ischemic events) linked to off-target activity [7]. This prompted a shift toward selective antagonists to mitigate receptor overactivation in non-GI contexts.

Piboserod emerged from systematic efforts to design high-affinity antagonists without promiscuous receptor interactions. Its piperidinyl benzamide structure confers nanomolar affinity (Ki = 0.1 nM) and >1,000-fold selectivity for 5-HT4 over other serotonin subtypes [8] [9]. Preclinical studies demonstrated its ability to competitively block 5-HT-induced cAMP accumulation and muscle contraction without intrinsic activity, distinguishing it from earlier non-selective ligands [1] [9]. The compound was repurposed for cardiovascular and urinary disorders after recognizing 5-HT4 upregulation in heart failure and OAB [4] [6].

Rationale for Targeting 5-HT4 Receptors in Cardiovascular and Gastrointestinal Disorders

Cardiovascular Rationale

In chronic heart failure (CHF), 5-HT4 receptors are aberrantly expressed in ventricular cardiomyocytes. Serotonin binding triggers cAMP-dependent inotropic effects that initially compensate for reduced contractility but ultimately promote maladaptive remodeling, hypertrophy, and arrhythmias [2] [3]. Piboserod counters this by:

  • Attenuating receptor hyperactivity: Reduces 5-HT-mediated cAMP surges by >50% in failing rat myocardium [3].
  • Improving ventricular dynamics: A 24-week randomized trial in CHF patients (LVEF ≤35%) showed piboserod increased LVEF by 1.7% (p=0.020) and reduced end-systolic volume by 7 mL (p=0.060), indicating reverse remodeling [2] [6].
  • Restoring β-adrenergic responsiveness: Chronic 5-HT4 blockade in rats improved papillary muscle responses to isoprenaline by 36%, suggesting reduced crosstalk with downregulated β-receptors in CHF [3].

Table 2: Cardiac Effects of Piboserod in Preclinical and Clinical Studies

Model/StudyKey ParametersChange with PiboserodSignificance
Rat post-infarction CHF [3]LV diastolic diameter↓ 4.6%p<0.05 vs. placebo
Lung weight↓ 13.1%p<0.05 vs. placebo
Isoprenaline response (papillary muscle)↑ 36%p<0.05 vs. placebo
Human CHF trial [2] [6]LV ejection fraction↑ 1.7%p=0.020 vs. placebo
End-systolic volume↓ 7 mLp=0.060 vs. placebo

Gastrointestinal Rationale

Although 5-HT4 agonists are established for GI hypomotility disorders, piboserod’s antagonism is theorized to benefit conditions driven by excessive serotonergic signaling. In the gut, 5-HT4 activation accelerates peristalsis by stimulating submucosal neurons and interstitial cells of Cajal [7]. However, in disorders like diarrhea-predominant irritable bowel syndrome (IBS-D), antagonism may normalize hyperserotonergic states. While clinical data for piboserod in GI diseases is limited, its ability to inhibit neurally mediated colonic contractions in animal models supports this mechanistic rationale [8] [9]. Notably, newer 5-HT4 agonists (e.g., prucalopride) avoid cardiac risks by minimizing off-target activity, highlighting the therapeutic nuance in receptor targeting [7].

Emerging Applications

Piboserod’s high selectivity enables exploration beyond cardiovascular/GI domains:

  • Overactive Bladder (OAB): Antagonizes 5-HT-induced potentiation of human detrusor contractions (KB = 0.56 nM), reducing EFS-evoked responses by >38% at 100 nM [1] [9].
  • Sudden Unexpected Death in Epilepsy (SUDEP): Though not a primary indication, 5-HT4 agonists reduce seizure-induced respiratory arrest in mice [10], suggesting antagonism could modulate respiratory pathways.

Properties

CAS Number

152811-62-6

Product Name

Piboserod

IUPAC Name

N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26)

InChI Key

KVCSJPATKXABRQ-UHFFFAOYSA-N

SMILES

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42

Synonyms

Piboserod; SB 207266

Canonical SMILES

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.